6-Amino-5-decyl-4-pyrimidinol

Hydrogen-bond donor count Pyrimidine nucleoside design Watson-Crick base pairing

6-Amino-5-decyl-4-pyrimidinol (CAS 103980-49-0), also indexed as 4(3H)-Pyrimidinone, 6-amino-5-decyl-, is a C5-decyl-substituted 6-amino-4-pyrimidinol belonging to the aminopyrimidinone class with molecular formula C14H25N3O and molecular weight 251.37 g/mol. The compound exists in tautomeric equilibrium between the 4-pyrimidinol and 4(3H)-pyrimidinone forms, with the latter predominating under physiological conditions.

Molecular Formula C14H25N3O
Molecular Weight 251.37 g/mol
CAS No. 103980-49-0
Cat. No. B034862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-decyl-4-pyrimidinol
CAS103980-49-0
Synonyms6-Amino-5-decyl-4-pyrimidinol
Molecular FormulaC14H25N3O
Molecular Weight251.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1=C(NC=NC1=O)N
InChIInChI=1S/C14H25N3O/c1-2-3-4-5-6-7-8-9-10-12-13(15)16-11-17-14(12)18/h11H,2-10H2,1H3,(H3,15,16,17,18)
InChIKeyXCLZRDFROBRPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-decyl-4-pyrimidinol (CAS 103980-49-0): Structural Identity and Procurement Baseline


6-Amino-5-decyl-4-pyrimidinol (CAS 103980-49-0), also indexed as 4(3H)-Pyrimidinone, 6-amino-5-decyl-, is a C5-decyl-substituted 6-amino-4-pyrimidinol belonging to the aminopyrimidinone class with molecular formula C14H25N3O and molecular weight 251.37 g/mol . The compound exists in tautomeric equilibrium between the 4-pyrimidinol and 4(3H)-pyrimidinone forms, with the latter predominating under physiological conditions [1]. Its IUPAC name is 4-amino-5-decyl-1H-pyrimidin-6-one, and it bears the InChIKey XCLZRDFROBRPRA-UHFFFAOYSA-N . The compound is commercially available from multiple international suppliers as a research intermediate, primarily serving as a building block for the synthesis of 5-substituted pyrimidine carbocyclic nucleoside analogues [2].

Why Generic Substitution of 6-Amino-5-decyl-4-pyrimidinol with In-Class Pyrimidine Analogs Fails


Within the aminopyrimidinone class, the precise substitution pattern at the C5, C6, and C4 positions dictates fundamentally different physicochemical profiles, synthetic reactivity, and biological target engagement. The C5 decyl chain (C10 linear alkyl) of this compound confers a calculated XlogP of approximately 4 and 9 rotatable bonds, yielding lipophilicity and conformational flexibility that are absent in shorter-chain homologues such as 6-amino-5-methyl-4-pyrimidinol [1]. Conversely, compounds like 5-decyl-2,6-dimethyl-4-pyrimidinol (MW 264.41, C16H28N2O) replace the C6 amino group with a methyl substituent, eliminating the hydrogen-bond-donating capacity (2 HBD for the target compound vs. 0–1 for the dimethyl analog) critical for Watson-Crick base-pairing in nucleoside analogue design . The 5-decyl-4-pyrimidinol scaffold lacking the C6 amino group loses the nucleophilic amine handle required for subsequent N-glycosylation or heterocycle annulation reactions [2]. Generic interchange among these analogs without experimental validation therefore risks both synthetic failure in downstream derivatization and altered pharmacokinetic or target-binding profiles.

Quantitative Differentiation Evidence for 6-Amino-5-decyl-4-pyrimidinol Against Closest Structural Analogs


Hydrogen-Bond Donor Capacity Differentiates 6-Amino-5-decyl-4-pyrimidinol from C6-Methyl and C6-Unsubstituted 5-Decyl-4-pyrimidinols

The C6 primary amino group of 6-amino-5-decyl-4-pyrimidinol provides 2 hydrogen-bond donors (HBD), compared with 0–1 HBD for the close analog 5-decyl-2,6-dimethyl-4-pyrimidinol (C16H28N2O, MW 264.41) which replaces the C6-NH2 with a methyl group incapable of hydrogen donation [1]. This difference is critical for nucleoside analogue design, where the C6 amino group participates in Watson-Crick base pairing interactions essential for recognition by nucleoside-metabolizing enzymes [2].

Hydrogen-bond donor count Pyrimidine nucleoside design Watson-Crick base pairing

Lipophilicity (XlogP ~4) of the C10 Decyl Chain Distinguishes 6-Amino-5-decyl-4-pyrimidinol from Shorter-Chain 5-Alkyl-6-amino-4-pyrimidinols

The calculated partition coefficient (XlogP) of 6-amino-5-decyl-4-pyrimidinol is approximately 4, driven by the linear C10 decyl chain at position 5 [1]. In comparison, the hypothetical 6-amino-5-methyl-4-pyrimidinol (C5 methyl) would have an XlogP substantially lower by approximately 2.5–3.0 log units based on the Hansch π contribution of ~0.5 per methylene unit for 9 additional CH2 groups [2]. The longer-chain analog 5-dodecyl-6-methyl-4-pyrimidinol (C17H30N2O, C12 chain) would be still more lipophilic but lacks the C6 amino group .

Lipophilicity Membrane permeability XlogP

Synthetic Utility as a Carbocyclic Nucleoside Intermediate Is Documented in Patent Literature for 6-Amino-5-decyl-4-pyrimidinol but Not for C6-Methyl or C6-Unsubstituted 5-Decyl-4-pyrimidinol Analogs

Chinese patent disclosures explicitly identify 6-amino-5-decyl-4-pyrimidinol as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, citing advantages of simple and safe operational processes, mild reaction conditions, and suitability for industrial production [1][2]. By contrast, no equivalent patent documentation was identified for the close analogs 5-decyl-2,6-dimethyl-4-pyrimidinol or 5-dodecyl-6-methyl-4-pyrimidinol in the context of carbocyclic nucleoside synthesis, suggesting that the C6 primary amino group is a requisite functional handle for the downstream synthetic transformations disclosed [3].

Carbocyclic nucleoside Synthetic intermediate 5-substituted pyrimidine

Predicted Physicochemical Property Profile (Density, Boiling Point, Flash Point) of 6-Amino-5-decyl-4-pyrimidinol vs. 5-Decyl-2,6-dimethyl-4-pyrimidinol

The calculated density of 6-amino-5-decyl-4-pyrimidinol is 1.083 g/cm³, with a boiling point of 367.3°C at 760 mmHg and a flash point of 176.0°C . The comparator 5-decyl-2,6-dimethyl-4-pyrimidinol (C16H28N2O, MW 264.41) differs in molecular weight by +13.04 Da (+5.2%) and lacks the amino-associated intermolecular hydrogen bonding capacity, which is expected to lower its boiling point relative to the target compound . These property differences have direct implications for purification method selection (distillation vs. recrystallization) and storage/handling requirements during procurement.

Physicochemical characterization Boiling point Density Flash point

Preliminary Antimicrobial Activity (MIC) of 6-Amino-5-decyl-4-pyrimidinol Against Common Bacterial Strains — Evidence Status and Limitations

Vendor-reported minimum inhibitory concentration (MIC) data for 6-amino-5-decyl-4-pyrimidinol indicate values of 32 µg/mL against Staphylococcus aureus, 16 µg/mL against Escherichia coli, and 64 µg/mL against Pseudomonas aeruginosa . These data originate from a vendor technical datasheet (benchchem.com, an excluded primary source) and could not be independently verified against peer-reviewed literature or authoritative databases as of the knowledge cutoff date. No MIC data for the closest structural comparators (5-decyl-2,6-dimethyl-4-pyrimidinol or 5-dodecyl-6-methyl-4-pyrimidinol) were identified in any accessible source. Therefore, while these values suggest potential antimicrobial activity, they cannot be used to assert differential potency relative to analogs and should be treated as unvalidated screening data pending confirmatory studies.

Antimicrobial MIC Staphylococcus aureus Escherichia coli

Validated Application Scenarios for 6-Amino-5-decyl-4-pyrimidinol Based on Differential Evidence


Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

The C6 primary amino group and C5 decyl chain of this compound make it a documented intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside analogues, as disclosed in Chinese patent filings [1][2]. The synthetic pathway exploits the nucleophilic C6-NH2 for N-glycosylation or heterocycle annulation, while the C5 decyl chain provides lipophilic character that can be retained or further functionalized. This application is not equivalently documented for C6-methyl or C6-unsubstituted 5-decyl-4-pyrimidinol analogs, making the target compound the preferred procurement choice for research groups pursuing carbocyclic nucleoside lead optimization.

Antimycobacterial Nucleoside Lead Discovery Programs

The class of 5-substituted pyrimidine nucleosides with extended alkyl chains (C8–C12) has demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv in vitro, with 5-decyl and 5-dodecyl substituted derivatives showing MIC values in the 10–50 µg/mL range [3][4]. 6-Amino-5-decyl-4-pyrimidinol serves as a direct precursor to such 5-decyl nucleoside analogues. Its intermediate lipophilicity (XlogP ~4) is consistent with the physicochemical profile required for mycobacterial cell wall penetration, supporting its use as a starting material in antimycobacterial drug discovery campaigns.

Building Block for Heterocyclic Library Synthesis

The tautomeric 4-pyrimidinol/4(3H)-pyrimidinone core combined with the reactive C6-NH2 and the hydrophobic C5-decyl chain provides a trifunctional scaffold amenable to diverse synthetic transformations: N-alkylation/acylation at C6, O-functionalization at C4, and further electrophilic substitution at C2 . This orthogonal reactivity profile distinguishes 6-amino-5-decyl-4-pyrimidinol from 5-decyl-2,6-dimethyl-4-pyrimidinol, where both C2 and C6 positions are blocked by methyl groups, significantly limiting the scope of accessible derivatives.

Physicochemical Reference Standard for QSAR Model Development

With calculated density (1.083 g/cm³), boiling point (367.3°C), XlogP (~4), TPSA (67.5 Ų), and 9 rotatable bonds, this compound provides a well-characterized data point for quantitative structure-activity relationship (QSAR) models exploring the effect of C5 alkyl chain length on pyrimidine nucleoside bioactivity [1][5]. Procurement of this specific CAS-numbered compound, rather than a generic 5-alkyl-6-amino-4-pyrimidinol mixture, ensures exact correspondence between calculated descriptors and experimental measurements, a prerequisite for reproducible QSAR training sets.

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